N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
N-Allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is systematically named according to IUPAC rules as 3-[(prop-2-en-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride . This nomenclature reflects its core structure:
- A saturated five-membered thiolane ring (tetrahydrothiophene) with sulfone groups at positions 1 and 1 (1,1-dioxide).
- An allylamino substituent (-NH-CH₂-CH=CH₂) at position 3 of the thiolane ring.
- A hydrochloride salt formed via protonation of the secondary amine.
The structural formula is represented as:
$$ \text{C}7\text{H}{13}\text{NO}2\text{S} \cdot \text{HCl} $$
with the non-salt base having the molecular formula $$\text{C}7\text{H}{13}\text{NO}2\text{S}$$ . The three-dimensional conformation of the molecule is influenced by the sulfone group’s electron-withdrawing effects and the allyl group’s spatial orientation, which may adopt gauche or anti configurations relative to the ring .
Synonyms and Alternative Naming Conventions in Literature
This compound is referenced under multiple names across chemical databases and literature, including:
Alternative naming conventions often emphasize functional groups:
- Sulfolane derivatives : Described as a sulfolane (tetrahydrothiophene 1,1-dioxide) substituted with an allylamine group .
- Amine salts : Referred to as “hydrochloride” or “HCl salt” in synthesis protocols .
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is $$\text{C}7\text{H}{14}\text{ClNO}_2\text{S}$$, with a molecular weight of 211.71 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Exact mass (monoisotopic) | 211.0405 Da |
| Topological polar surface area | 54.6 Ų |
| Hydrogen bond acceptors | 3 |
| Hydrogen bond donors | 1 |
Stereochemical considerations:
- The tetrahydrothiophene ring adopts a puckered conformation, with the sulfone group in a planar configuration .
- The allylamino group introduces a chiral center at position 3 of the ring if synthesized asymmetrically. However, most reported preparations describe the compound as a racemic mixture unless resolved via chiral chromatography .
- No explicit stereochemical notation (e.g., R/S) is provided in public databases, suggesting the compound is typically used in its non-resolved form .
Properties
IUPAC Name |
1,1-dioxo-N-prop-2-enylthiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPLATIOZRZXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-32-2 | |
| Record name | 3-Thiophenamine, tetrahydro-N-2-propen-1-yl-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5553-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(prop-2-en-1-yl)amino]-1lambda6-thiolane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Synthetic Routes and Conditions
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of Thiophene to Tetrahydrothiophene | Catalytic hydrogenation using H2 gas with Pd/C catalyst under mild pressure (e.g., 1-5 atm) at room temperature or slightly elevated temperature | Ensures saturation of the thiophene ring without ring opening |
| 2 | Amination at 3-position | Nucleophilic substitution or ring functionalization with ammonia or primary amines under controlled conditions | Introduction of primary amine functionality at 3-position |
| 3 | N-Allylation of Amine | Reaction of the amine with allyl bromide or allyl chloride in presence of base (e.g., K2CO3 or NaHCO3) in polar aprotic solvents such as DMF or acetonitrile | Selective alkylation of nitrogen without over-alkylation |
| 4 | Oxidation of Sulfur to Sulfone (1,1-dioxide) | Oxidation using peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under acidic or neutral conditions | Converts sulfide to sulfone, critical for biological activity |
| 5 | Hydrochloride Salt Formation | Treatment with HCl gas or aqueous HCl in ethanol or ether | Improves compound stability, crystallinity, and handling |
Alternative Synthetic Approaches
Some literature suggests variations such as:
- Performing allylation prior to oxidation to avoid potential side reactions.
- Using continuous flow reactors for hydrogenation and amination steps to improve yield and reproducibility.
- Employing chromatographic purification after each key step to ensure high purity.
Yield and Purity Data
| Step | Typical Yield (%) | Purity Assessment Method | Remarks |
|---|---|---|---|
| Reduction | 85-95% | GC-MS, NMR | High conversion with minimal byproducts |
| Amination | 70-80% | NMR, IR spectroscopy | Position-selective amination confirmed |
| N-Allylation | 75-85% | HPLC, NMR | Minimal dialkylation observed |
| Oxidation | 80-90% | IR (S=O stretch), NMR | Complete conversion to sulfone |
| Hydrochloride Salt Formation | >95% | Melting point, elemental analysis | Crystalline salt with good stability |
Characterization Techniques
- NMR Spectroscopy: Confirms ring saturation, amine substitution, and allyl group attachment.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C7H14NO2S.
- IR Spectroscopy: Characteristic sulfone S=O stretches near 1300 and 1150 cm^-1.
- Elemental Analysis: Confirms hydrochloride salt composition.
| Feature | N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride | Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride |
|---|---|---|
| Amino Substitution | N-allyl group | Ethylamine side chain |
| Synthetic Complexity | Moderate (requires allylation step) | Moderate (direct amination) |
| Functional Groups | Sulfone, allyl amine | Sulfone, ethyl amine |
| Applications | Potential antimicrobial, chemical intermediate | Investigated for pharmacological effects |
- The compound is an irritant; appropriate PPE (gloves, goggles) is mandatory.
- Oxidation steps require careful control to avoid over-oxidation or decomposition.
- Hydrochloride salt formation improves handling safety by reducing volatility.
The preparation of this compound is achieved through a well-established multi-step synthesis involving reduction, amination, N-allylation, oxidation, and salt formation. Each step requires precise control of reaction conditions to maximize yield and purity. The compound's sulfone and allyl functionalities are critical for its chemical behavior and potential applications. Advanced synthetic techniques such as continuous flow reactors and chromatographic purification are recommended for industrial-scale synthesis.
Data Table: Summary of Preparation Steps
| Step No. | Process | Key Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 1 | Thiophene reduction | H2, Pd/C | 1-5 atm, RT | 85-95 | GC-MS, NMR |
| 2 | Amination | NH3 or primary amine | Controlled temp, solvent | 70-80 | NMR, IR |
| 3 | N-Allylation | Allyl halide, base | DMF, RT | 75-85 | HPLC, NMR |
| 4 | Oxidation to sulfone | m-CPBA or H2O2 | Acidic/neutral, RT | 80-90 | IR, NMR |
| 5 | Hydrochloride salt formation | HCl (gas or aq) | Ethanol/ether | >95 | Melting point, elemental analysis |
Chemical Reactions Analysis
N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,1-dioxide group to other sulfur-containing functionalities.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Pharmaceutical Development
N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride serves as a scaffold in drug design and development. Its structural features allow for the synthesis of derivatives with potential therapeutic effects:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Interaction studies have shown efficacy against various bacterial strains, including Staphylococcus aureus.
- Anti-inflammatory Effects : In preclinical models, the compound has demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Biological Research Applications
The compound is utilized in biological studies to explore its interactions with cellular targets:
- Mechanism of Action : The integration of the compound into lipid bilayers alters membrane fluidity and permeability, affecting protein interactions. This feature is crucial for understanding its biological effects.
-
Case Studies :
- Antimicrobial Efficacy : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against clinical isolates, highlighting its potential as a therapeutic agent .
- Anti-inflammatory Activity : In models of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced inflammatory markers, indicating its therapeutic promise .
Chemical Synthesis
This compound can be synthesized through various methods that allow for customization of its properties:
- Synthetic Routes : The synthesis typically involves reactions that incorporate the thiophene structure with allyl groups under controlled conditions. This flexibility enables researchers to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride with structurally related compounds:
Physicochemical and Reactivity Comparisons
- Solubility : The allyl group in the target compound introduces mild hydrophobicity compared to the ethyl-substituted analogue, which may slightly reduce aqueous solubility .
- Reactivity : The allyl substituent enables Michael addition or polymerization reactions, unlike ethyl or piperazine derivatives .
- Thermal Stability : Benzene-fused derivatives (e.g., benzo[b]thiophenamine 1,1-dioxide) exhibit higher thermal stability due to aromatic conjugation .
Research Findings and Data Tables
Biological Activity
N-Allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (CAS Number: 5553-32-2) is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 201.71 g/mol
- SMILES Notation : C=CCNC1CCS(=O)(C1)=O.Cl
The compound features a thiophene ring structure with an allyl group and a sulfonamide moiety, contributing to its unique biological properties.
This compound's biological activity is primarily attributed to its interaction with various biological targets. The sulfonamide group can influence enzyme activity and protein interactions, while the thiophene ring may enhance membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Protein Binding : It can interact with proteins, modifying their activity and stability.
- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 5.00 | Apoptosis induction |
| HepG2 | 4.50 | Cell cycle arrest |
| A549 | 6.00 | Apoptosis induction |
These findings suggest that the compound may induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological effects of this compound:
- Study on HepG2 Cells :
- MCF-7 Cell Line Study :
Q & A
Basic: What synthetic methodologies are reported for N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, and how are critical parameters optimized?
Answer:
The synthesis of thiophenamine 1,1-dioxide derivatives typically involves selective oxidation and functionalization. For example, describes a protocol for synthesizing thiete 1,1-dioxide via tungsten-catalyzed oxidation of thietane with H₂O₂ under alkaline conditions (pH 11.5) at 0–10°C . While this method targets thiete derivatives, analogous approaches can be adapted for this compound by introducing an allyl group and amine functionality. Key parameters include:
- Oxidation control : H₂O₂ concentration and reaction temperature to avoid over-oxidation.
- Regioselective substitution : Chlorination at the 3-position (observed in ) may involve hydrogen atom transfer mechanisms .
- Purification : Crystallization or chromatography to isolate the hydrochloride salt, as noted in for related compounds .
Basic: How is the molecular structure of this compound validated in research?
Answer:
Structural characterization relies on:
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm the thiophenamine core, sulfone groups, and allyl/amine substituents.
- Mass spectrometry : To verify molecular weight (171.646 g/mol, per ) and fragmentation patterns .
- X-ray crystallography : For resolving bond angles and stereochemistry, though no direct data is available in the provided evidence.
Advanced: What mechanistic principles govern the regioselectivity of functionalization in thiophenamine 1,1-dioxide systems?
Answer:
highlights that chlorination at the 3-position of thiete 1,1-dioxide occurs via a radical-mediated pathway, potentially involving hydrogen atom transfer from the 3-position to chlorine radicals . This selectivity is critical for synthesizing intermediates like 3-chloro derivatives. Researchers should:
- Use UV irradiation (as in ) to initiate radical formation.
- Monitor reaction progress with GC-MS or HPLC to detect intermediates.
- Compare theoretical (DFT calculations) and experimental data to validate mechanisms.
Advanced: How can this compound be utilized in cycloaddition reactions?
Answer:
The compound’s electron-deficient sulfone group makes it a potential dienophile in Diels-Alder reactions. demonstrates that thiete 1,1-dioxide derivatives undergo cycloaddition with dienes or enamines to form six-membered rings . Methodological considerations include:
- Reactivity tuning : Adjust electron-withdrawing groups (e.g., sulfone) to enhance dienophile activity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Post-reduction : Hydrogenation of allyl groups post-cycloaddition to stabilize products.
Advanced: What analytical strategies resolve discrepancies in purity assessments across synthesis batches?
Answer:
Contradictions in purity data (e.g., varying HPLC retention times or NMR integration) require:
- Multi-method validation : Combine HPLC ( references similar purity assessments), NMR, and elemental analysis .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., over-chlorinated species, as in ) .
- Standardization : Calibrate instruments with certified reference materials (CRMs) for reproducibility.
Advanced: What derivatization strategies expand the utility of thiophenamine 1,1-dioxide scaffolds in structure-activity studies?
Answer:
outlines DA-mediated cyclization to synthesize dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives (Table 2) . For N-allyltetrahydro-3-thiophenamine derivatives:
- Functionalization : Introduce substituents (e.g., aryl, alkyl) via nucleophilic substitution or cross-coupling.
- Cyclization : Use DA reactions to form fused-ring systems for biological activity screening.
- Characterization : Employ HRMS and 2D NMR (NOESY, HSQC) to confirm regioisomers.
Advanced: How do solvent and temperature affect the stability of this compound?
Answer:
While direct stability data is absent in the evidence, analogous sulfone compounds (e.g., in ) suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
